6-Amino-3-bromo-2-methoxybenzonitrile physical and chemical properties
6-Amino-3-bromo-2-methoxybenzonitrile physical and chemical properties
Technical Whitepaper: 6-Amino-3-bromo-2-methoxybenzonitrile – A Privileged Scaffold for Advanced Heterocyclic Synthesis
Executive Summary
In modern drug discovery, the rapid construction of complex, target-specific molecular architectures relies heavily on highly functionalized, poly-substituted aromatic building blocks. 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9) represents a critical advanced intermediate that offers orthogonal reactivity. As a Senior Application Scientist, I frequently leverage this specific scaffold because its unique substitution pattern—featuring an ortho-aminobenzonitrile motif paired with a sterically hindered aryl bromide—provides a direct, high-yield pathway to highly decorated quinazolines and quinazolones. These fused bicyclic systems are privileged pharmacophores found in numerous FDA-approved kinase inhibitors (e.g., EGFR and VEGFR inhibitors).
This guide provides an in-depth mechanistic analysis of the compound's physicochemical properties, maps its strategic synthetic utility, and outlines self-validating experimental protocols for its deployment in drug development workflows.
Physicochemical Profiling & Structural Logic
The reactivity of 6-Amino-3-bromo-2-methoxybenzonitrile is dictated by the push-pull electronic effects of its substituents. The C1-cyano group is strongly electron-withdrawing (-I, -M), while the C6-amino and C2-methoxy groups are electron-donating (+M). The C3-bromine serves as a heavy-atom handle for transition-metal catalysis.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Scientific Implication |
|---|---|---|
| CAS Number | 1421312-11-9 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₇BrN₂O[1] | Determines exact mass for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 227.06 g/mol [1] | Low molecular weight ensures the final elaborated drug candidate remains within Lipinski's Rule of 5. |
| Isotopic Signature | ~1:1 ratio (²²⁷M / ²²⁹M) | The presence of ⁷⁹Br and ⁸¹Br provides a distinct doublet in LC-MS, serving as a built-in diagnostic tool for reaction monitoring. |
| Physical State | Solid (typically crystalline)[1] | Facilitates purification via recrystallization rather than resource-intensive chromatography. |
Strategic Synthetic Utility & Orthogonal Reactivity
The true value of this molecule lies in its orthogonal reactivity . You can selectively react one functional group without protecting the others, provided the catalytic conditions are rigorously controlled.
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C3-Bromine (Cross-Coupling): The C3 position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the adjacent C2-methoxy group imposes severe steric hindrance. To overcome this, the catalytic cycle requires a palladium source paired with a bidentate ligand possessing a large bite angle (e.g., dppf) or a bulky monodentate phosphine (e.g., XPhos) to force the sterically demanding reductive elimination step[2].
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C1-Cyano & C6-Amino (Cyclization): The ortho-aminobenzonitrile arrangement is a classic precursor for carbon dioxide fixation. Under basic conditions, the amine is deprotonated and attacks CO₂, followed by intramolecular cyclization into the cyano group to yield a quinazoline-2,4(1H,3H)-dione core[3],[4].
Fig 1. Orthogonal reactivity map of 6-Amino-3-bromo-2-methoxybenzonitrile.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify causality and mechanistic success at critical junctures.
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling at C3
Objective: Append an aryl/heteroaryl group to the C3 position while leaving the cyano and amino groups intact.
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Preparation & Degassing: In a Schlenk flask, combine 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water.
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Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle[2].
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Action: Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
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Causality: The dppf ligand's large bite angle (~99°) provides the necessary steric push to accelerate reductive elimination, overcoming the clash with the C2-methoxy group[2].
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Thermal Activation: Heat the reaction to 90 °C for 4 hours.
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Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Validation Check: The reaction is successful if the characteristic 1:1 isotopic bromine doublet (m/z 227/229) has completely disappeared, replaced by the exact mass of the coupled product. If the doublet persists, the catalytic cycle has stalled (likely due to oxygen ingress); add an additional 2 mol% catalyst.
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Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Atom-Efficient Cyclization to Quinazoline-2,4(1H,3H)-dione
Objective: Construct the bicyclic quinazoline core using atmospheric CO₂.
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Reagent Assembly: Dissolve 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 eq) in a polar aprotic solvent (e.g., DMSO). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq).
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Causality: DBU is a strong, non-nucleophilic base that highly activates the C6-amino group, enhancing its nucleophilicity without participating in unwanted side reactions[4].
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CO₂ Fixation: Bubble CO₂ gas (1 atm) through the solution at 80 °C for 12 hours.
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Causality: The activated amine attacks the electrophilic carbon of CO₂ to form a carbamate intermediate, which subsequently undergoes intramolecular cyclization by attacking the adjacent C1-cyano group[3].
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Self-Validation (IPC): Analyze via FT-IR.
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Validation Check: The sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ must completely disappear, confirming the cyano group has been consumed in the ring closure.
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Isolation: Cool to room temperature and slowly acidify with 1M HCl until pH ~3.
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Validation Check: The quinazoline-2,4-dione product will rapidly precipitate as a white/off-white solid due to its insolubility in acidic aqueous media. This precipitation acts as both a purification step and a visual confirmation of structural conversion.
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Fig 2. Workflow for the base-catalyzed cyclization to quinazoline-2,4(1H,3H)-dione.
Conclusion
6-Amino-3-bromo-2-methoxybenzonitrile is far more than a simple aromatic ring; it is a meticulously designed synthetic vector. By understanding the causality behind its steric and electronic properties, drug development professionals can exploit its orthogonal reactivity to rapidly generate libraries of highly functionalized quinazolines and related heterocycles with exceptional atom economy and high fidelity.
References
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[1] Title: 6-Amino-3-bromo-2-methoxy-benzonitrile-Information Source: Chemcia Scientific, LLC. URL: [Link]
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[3] Title: Synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a homogeneous recyclable catalyst Source: Catalysis Today, 148(3–4), 355–360 (2009). URL:[Link]
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[4] Title: Efficient [WO4]2–-Catalyzed Chemical Fixation of Carbon Dioxide with 2-Aminobenzonitriles to Quinazoline-2,4(1H,3H)-diones Source: Inorganic Chemistry, 51, 13001–13008 (2012). URL:[Link]
Sources
- 1. 6-Amino-3-bromo-2-methoxy-benzonitrile-Information-Chemcia Scientific, LLC. [chemcia.com]
- 2. 2-Bromobenzaldehyde | 6630-33-7 | Benchchem [benchchem.com]
- 3. Sci-Hub. Synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a homogeneous recyclable catalyst / Catalysis Today, 2009 [sci-hub.sg]
- 4. pubs.acs.org [pubs.acs.org]



